Cas no 128802-77-7 (Suc-Ala-Gly-Pro-Phe-pNA)
Suc-Ala-Gly-Pro-Phe-pNA Chemical and Physical Properties
Names and Identifiers
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- L-Phenylalaninamide,N-(3-carboxy-1-oxopropyl)-L-alanylglycyl-L-prolyl-N-(4-nitrophenyl)-
- SUC-ALA-GLY-PRO-PHE-PNA
- Suc-AGPF-pNA
- L-Phenylalaninamide, N-(3-carboxy-1-oxopropyl)-L-alanylglycyl-L-prolyl-N-(4-nitrophenyl)-
- BDBM50118071
- N-[1-(2-{2-[1-(4-Nitro-phenylcarbamoyl)-2-phenyl-ethylcarbamoyl]-pyrrolidin-1-yl}-2-oxo-ethylcarbamoyl)-ethyl]-succinamic acid
- CHEMBL125967
- 128802-77-7
- 4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
- 4-(((S)-1-((2-((S)-2-(((S)-1-((4-Nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrrolidin-1-yl)-2-oxoethyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid
- Suc-Ala-Gly-Pro-Phe-pNA
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- Inchi: 1S/C29H34N6O9/c1-18(31-24(36)13-14-26(38)39)27(40)30-17-25(37)34-15-5-8-23(34)29(42)33-22(16-19-6-3-2-4-7-19)28(41)32-20-9-11-21(12-10-20)35(43)44/h2-4,6-7,9-12,18,22-23H,5,8,13-17H2,1H3,(H,30,40)(H,31,36)(H,32,41)(H,33,42)(H,38,39)/t18-,22-,23-/m0/s1
- InChI Key: VSEGOTQZYWBMCQ-TZYHBYERSA-N
- SMILES: O=C([C@@H]1CCCN1C(CNC([C@H](C)NC(CCC(=O)O)=O)=O)=O)N[C@H](C(NC1C=CC(=CC=1)[N+](=O)[O-])=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 610.23892
- Monoisotopic Mass: 610.23872668g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 44
- Rotatable Bond Count: 13
- Complexity: 1070
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 220Ų
Experimental Properties
- PSA: 217.15
Suc-Ala-Gly-Pro-Phe-pNA Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | S224060-25mg |
Suc-Ala-Gly-Pro-Phe-pNA |
128802-77-7 | 25mg |
$ 495.00 | 2022-06-03 | ||
| TRC | S224060-50mg |
Suc-Ala-Gly-Pro-Phe-pNA |
128802-77-7 | 50mg |
$ 820.00 | 2022-06-03 | ||
| TRC | S224060-100mg |
Suc-Ala-Gly-Pro-Phe-pNA |
128802-77-7 | 100mg |
$ 1310.00 | 2022-06-03 |
Suc-Ala-Gly-Pro-Phe-pNA Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on Suc-Ala-Gly-Pro-Phe-pNA
Suc-Ala-Gly-Pro-Phe-pNA (CAS No. 128802-77-7): An Overview of Its Applications and Research Advances
Suc-Ala-Gly-Pro-Phe-pNA (CAS No. 128802-77-7) is a synthetic peptide substrate that has gained significant attention in the fields of biochemistry and pharmacology. This compound, also known as Suc-A-G-P-F-pNA, is widely used in the study of protease activity, particularly for the detection and quantification of dipeptidyl peptidase IV (DPP IV) and other serine proteases. The unique structure of Suc-Ala-Gly-Pro-Phe-pNA makes it an ideal substrate for these enzymes, as it can be cleaved at specific sites, releasing the chromogenic group p-nitroanilide (pNA), which can be easily detected spectrophotometrically.
The chemical structure of Suc-Ala-Gly-Pro-Phe-pNA consists of a succinyl group (Suc) at the N-terminus, followed by the amino acid sequence alanine (Ala), glycine (Gly), proline (Pro), and phenylalanine (Phe). The C-terminus is modified with a p-nitroaniline (pNA) group, which serves as the chromogenic reporter. This design allows for high specificity and sensitivity in enzyme assays, making it a valuable tool in both research and clinical settings.
Recent advancements in the field have further highlighted the importance of Suc-Ala-Gly-Pro-Phe-pNA. For instance, studies have shown that DPP IV activity is elevated in various diseases, including type 2 diabetes, cancer, and inflammatory conditions. The use of Suc-Ala-Gly-Pro-Phe-pNA as a substrate has enabled researchers to develop more accurate and reliable methods for measuring DPP IV activity in biological samples. This has significant implications for disease diagnosis and monitoring.
In addition to its role in enzyme assays, Suc-Ala-Gly-Pro-Phe-pNA has also been explored for its potential therapeutic applications. Research has demonstrated that modulating DPP IV activity can have beneficial effects on glucose homeostasis and immune function. For example, DPP IV inhibitors are being investigated as potential treatments for type 2 diabetes due to their ability to increase levels of incretin hormones such as glucagon-like peptide-1 (GLP-1). The use of Suc-Ala-Gly-Pro-Phe-pNA in these studies helps to optimize the development and evaluation of new therapeutic agents.
The versatility of Suc-Ala-Gly-Pro-Phe-pNA extends beyond its use in enzyme assays and drug development. It has also been employed in high-throughput screening (HTS) platforms to identify novel inhibitors of DPP IV and other serine proteases. These screening methods are crucial for the discovery of new drugs and therapeutic targets. By using Suc-Ala-Gly-Pro-Phe-pNA as a substrate, researchers can rapidly assess the inhibitory potential of large libraries of compounds, accelerating the drug discovery process.
In conclusion, Suc-Ala-Gly-Pro-Phe-pNA (CAS No. 128802-77-7) is a versatile and essential tool in the study of protease activity and drug development. Its unique chemical structure and high specificity make it an invaluable substrate for both basic research and clinical applications. As research continues to advance, the importance of Suc-Ala-Gly-Pro-Phe-pNA is likely to grow, contributing to our understanding of disease mechanisms and the development of new therapeutic strategies.
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